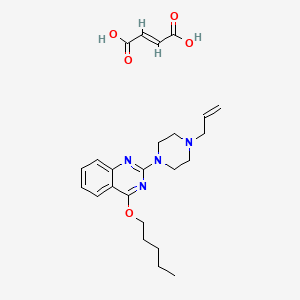

KB 5666

Description

Properties

CAS No. |

131916-69-3 |

|---|---|

Molecular Formula |

C24H32N4O5 |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline |

InChI |

InChI=1S/C20H28N4O.C4H4O4/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;5-3(6)1-2-4(7)8/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

SGDNWFHKGDZSEZ-WLHGVMLRSA-N |

Isomeric SMILES |

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(allyl-1-piperazinyl)-4-n-amyloxyquinazoline fumarate KB 5666 KB-5666 |

Origin of Product |

United States |

Foundational & Exploratory

Viloxazine's Mechanism of Action in the Prefrontal Cortex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of viloxazine in the prefrontal cortex. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuroscience and psychopharmacology. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action

Viloxazine is a serotonin-norepinephrine modulating agent (SNMA) with a unique pharmacological profile that distinguishes it from traditional norepinephrine reuptake inhibitors (NRIs) and selective serotonin reuptake inhibitors (SSRIs).[1][2] Its therapeutic effects in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) are believed to be mediated by its multifaceted actions within the prefrontal cortex (PFC), a brain region crucial for executive function, attention, and emotional regulation.[3][4]

The primary mechanism of action of viloxazine in the prefrontal cortex involves a combination of:

-

Norepinephrine Transporter (NET) Inhibition: Viloxazine moderately inhibits the norepinephrine transporter, leading to increased extracellular concentrations of norepinephrine in the PFC.[1][5] As the NET is also responsible for the reuptake of dopamine in the PFC, its inhibition by viloxazine also results in a concomitant increase in extracellular dopamine levels in this brain region.[3][4]

-

Serotonin 5-HT2B Receptor Antagonism: Viloxazine acts as an antagonist at 5-HT2B receptors.[3][6] In the prefrontal cortex, 5-HT2B receptors are located on GABAergic interneurons that tonically inhibit serotonin-releasing neurons.[1][2] By blocking these receptors, viloxazine disinhibits serotonergic neurons, leading to an increase in extracellular serotonin levels.[1][7]

-

Serotonin 5-HT2C Receptor Agonism: Viloxazine is an agonist at 5-HT2C receptors.[3][6] Activation of 5-HT2C receptors is thought to contribute to the modulation of both dopamine and norepinephrine release, further influencing the neurochemical environment of the prefrontal cortex.[5][6]

This synergistic action on norepinephrine, dopamine, and serotonin neurotransmitter systems in the prefrontal cortex is believed to underlie the clinical efficacy of viloxazine in treating ADHD.[2][3]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities and functional potencies of viloxazine at its key molecular targets. This data provides a quantitative basis for understanding its pharmacological profile.

| Target | Parameter | Value (µM) | Species | Reference |

| Norepinephrine Transporter (NET) | Ki | 0.13 - 0.63 | Human | [1][6][8] |

| IC50 (NE Uptake) | 0.2 - 0.3 | Rat | [1][5][9] | |

| Serotonin Transporter (SERT) | Ki | > 10 | Human | [3] |

| IC50 (5-HT Uptake) | 257 | Human | [2] | |

| Dopamine Transporter (DAT) | KD | > 100 | Human | [3][10] |

| 5-HT2B Receptor | Ki | 6.4 | Human | [6][10] |

| IC50 (Antagonist) | 27.0 | Human | [3][6] | |

| KB | 4.2 | Human | [6] | |

| 5-HT2C Receptor | Ki | 0.66 - 3.9 | Human | [6][8][10] |

| EC50 (Agonist) | 1.6 - 32.0 | Human | [3][6][11][12] | |

| 5-HT7 Receptor | IC50 (Antagonist) | 6.7 | Human | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of viloxazine's mechanism of action.

In Vitro Radioligand Binding Assays

These assays are used to determine the binding affinity of viloxazine for various neurotransmitter transporters and receptors.

-

Objective: To determine the equilibrium dissociation constant (Ki) of viloxazine for the norepinephrine transporter (NET).

-

Materials:

-

Radioligand: [3H]-Nisoxetine (a selective NET inhibitor).[13][14]

-

Membrane Preparation: Homogenates from cells expressing human NET or from specific brain regions (e.g., rat hypothalamus).[2]

-

Assay Buffer: Typically contains a buffer salt (e.g., Tris-HCl), ions (e.g., NaCl, KCl), and a blocking agent (e.g., BSA).

-

Competitor: Viloxazine at various concentrations.

-

Scintillation fluid and counter.

-

-

Protocol:

-

Incubate the membrane preparation with a fixed concentration of [3H]-nisoxetine and varying concentrations of viloxazine.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).[13]

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Determine the concentration of viloxazine that inhibits 50% of the specific binding of [3H]-nisoxetine (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

In Vitro Functional Assays (HTRF IP-One Assay)

These assays are used to determine the functional activity of viloxazine at Gq-coupled receptors like 5-HT2B and 5-HT2C.

-

Objective: To determine the antagonist (IC50) or agonist (EC50) potency of viloxazine at 5-HT2B and 5-HT2C receptors, respectively.

-

Principle: The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway.[15]

-

Materials:

-

Protocol:

-

Seed the cells in a microplate.

-

For antagonist assay (5-HT2B): Pre-incubate the cells with varying concentrations of viloxazine. Then, stimulate with a fixed concentration of serotonin.[16]

-

For agonist assay (5-HT2C): Incubate the cells with varying concentrations of viloxazine.[2]

-

Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for IP1 accumulation.[16]

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).

-

Incubate to allow for the competitive binding reaction to occur.

-

Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible reader.

-

Calculate the ratio of the two fluorescence signals, which is inversely proportional to the amount of IP1 produced.

-

Plot the data and determine the IC50 (for antagonists) or EC50 (for agonists) values.

-

In Vivo Microdialysis

This technique is used to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

-

Objective: To measure the effect of viloxazine administration on the extracellular concentrations of norepinephrine, dopamine, and serotonin in the rat prefrontal cortex.[9][17]

-

Materials:

-

Animals: Male Sprague-Dawley rats.[17]

-

Microdialysis Probes: Concentric probes with a semi-permeable membrane.

-

Surgical Instruments and Stereotaxic Apparatus.

-

Perfusion Pump and Fraction Collector.

-

Artificial Cerebrospinal Fluid (aCSF) for perfusion.

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[18]

-

-

Protocol:

-

Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the medial prefrontal cortex.[18] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Drug Administration: Administer viloxazine (e.g., intraperitoneally).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and serotonin content using HPLC-ECD.[18]

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze for statistical significance.

-

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of viloxazine in the prefrontal cortex.

Caption: Core signaling pathway of viloxazine in the prefrontal cortex.

Caption: Typical experimental workflow for characterizing viloxazine's mechanism of action.

Caption: Logical relationship of viloxazine's multimodal actions leading to its therapeutic effect.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. dovepress.com [dovepress.com]

- 3. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Viloxazine for the Treatment of Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Viloxazine - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. cambridge.org [cambridge.org]

- 13. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Viloxazine (KB 5666): From Antidepressant to ADHD Therapeutic

A Technical Overview of the Discovery, Development, and Repurposing of a Serotonin Norepinephrine Modulating Agent

Viloxazine, initially designated as ICI 58,834 and later known by the research code KB 5666, represents a fascinating case study in pharmaceutical development, characterized by its initial introduction as an antidepressant, subsequent withdrawal, and successful repurposing as a non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth history of Viloxazine, detailing its pharmacological evolution, key experimental findings, and the clinical development that led to its re-emergence as a valuable therapeutic agent.

Discovery and Initial Development as an Antidepressant

The story of Viloxazine begins at Imperial Chemical Industries (ICI) in the United Kingdom. Scientists there, while investigating the properties of beta-blockers, observed that some of these compounds exhibited serotonin reuptake inhibitory activity at high doses.[1] This finding sparked an effort to synthesize novel compounds with enhanced central nervous system (CNS) activity. To improve the ability of these molecules to cross the blood-brain barrier, the ethanolamine side chain characteristic of beta-blockers was replaced with a morpholine ring, leading to the synthesis of Viloxazine.[1]

First described in the scientific literature in 1972, Viloxazine was initially developed as an antidepressant.[1][2] It was marketed in Europe under brand names such as Vivalan starting in 1974 and was used for nearly three decades to treat depression.[1][3] During this period, it was recognized for having a relatively low risk of cardiotoxicity compared to first-generation antidepressants like tricyclic antidepressants and monoamine oxidase inhibitors.[4] The most commonly reported side effects were gastrointestinal in nature.[4]

In 1984, the U.S. Food and Drug Administration (FDA) granted Viloxazine an orphan drug designation for the treatment of cataplexy and narcolepsy, with the proposed brand name Catatrol.[1][2] However, for reasons that are not publicly detailed, it was never approved for these indications in the United States.[1][2] In 2002, the immediate-release formulation of Viloxazine was withdrawn from markets worldwide for commercial reasons unrelated to its safety or efficacy.[1][3]

Repurposing for ADHD: The Advent of an Extended-Release Formulation

In the 2010s, Supernus Pharmaceuticals took an interest in Viloxazine, recognizing its potential as a non-stimulant treatment for ADHD.[1] The company developed an extended-release (ER) capsule formulation, known as SPN-812, designed for once-daily administration. This new formulation aimed to provide a stable pharmacokinetic profile suitable for managing ADHD symptoms throughout the day.

This development culminated in the FDA approval of Viloxazine ER (brand name Qelbree) in April 2021 for the treatment of ADHD in pediatric patients aged 6 to 17 years.[5][6][7] The approval was later extended to include adult patients.[8] This marked the first new non-stimulant ADHD medication approved in the United States in nearly a decade, offering a new therapeutic option with no known potential for abuse.[2][6]

Evolving Understanding of the Mechanism of Action

For many years, Viloxazine was primarily classified as a selective norepinephrine reuptake inhibitor (NRI).[1][2] Its therapeutic effects were attributed to its ability to block the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[9][10] This action is crucial in brain regions like the prefrontal cortex, which are implicated in regulating attention, executive function, and impulse control.[2][11]

However, more recent research has revealed a more complex pharmacological profile.[1][11] Viloxazine is now understood to be a Serotonin Norepinephrine Modulating Agent (SNMA) .[10][11] In addition to its moderate inhibition of NET, Viloxazine interacts with specific serotonin receptors. In vitro studies have demonstrated that it acts as an antagonist at the 5-HT₂B receptor and an agonist at the 5-HT₂C receptor.[10][11]

This dual mechanism is significant. The antagonism of 5-HT₂B receptors and agonism of 5-HT₂C receptors are hypothesized to contribute to its therapeutic effects, including the suppression of hyperactivity.[11] Furthermore, in vivo microdialysis studies in rats have shown that Viloxazine increases extracellular levels of not only norepinephrine but also serotonin (5-HT) and dopamine (DA) in the prefrontal cortex.[11][12] This broader modulation of key neurotransmitters involved in ADHD pathophysiology likely underpins its clinical efficacy.[9][11]

Quantitative Pharmacological and Clinical Data

The following tables summarize key quantitative data from preclinical and clinical studies of Viloxazine.

Table 1: Receptor Binding and Transporter Inhibition

| Target | Parameter | Value | Reference |

| Norepinephrine Transporter (NET) | Kᵢ | 155 - 630 nM | [1] |

| Serotonin Transporter (SERT) | Kᵢ | 17,300 nM | [1] |

| Dopamine Transporter (DAT) | Kᵢ | >100,000 nM | [1] |

| Serotonin 5-HT₂B Receptor | Kᵢ | 3,900 nM (Antagonist) | [1] |

| Serotonin 5-HT₂C Receptor | Kᵢ | 6,400 nM (Agonist) | [1] |

Table 2: Pharmacokinetic Properties

| Parameter | Immediate-Release (IR) | Extended-Release (ER) | Reference |

| Elimination Half-Life | 2-5 hours | 7.02 ± 4.74 hours | [1] |

| Time to Peak Plasma Concentration | N/A | ~5 hours (range 3-9 hours) | [1] |

| Protein Binding | 76-82% | 76-82% | [1] |

| Metabolism | CYP2D6, UGT1A9, UGT2B15 | CYP2D6, UGT1A9, UGT2B15 | [1] |

| Primary Metabolite | 5-Hydroxyviloxazine glucuronide | 5-Hydroxyviloxazine glucuronide | [1] |

| Excretion | ~90% Urine, <1% Feces | ~90% Urine, <1% Feces | [1] |

Table 3: Summary of Key Phase III Clinical Trials for Viloxazine ER in ADHD

| Trial Identifier | Patient Population | Doses Studied | Key Efficacy Outcomes | Reference |

| NCT03247530 | Children (6-11 years) | 100 mg, 200 mg daily | Significant improvement in ADHD-RS-5 Total Score vs. placebo. Significant improvement in CGI-I score vs. placebo. | [5] |

| NCT03247517 | Adolescents (12-17 years) | 200 mg, 400 mg daily | Statistically significant improvement in ADHD symptoms. | [5][12] |

| NCT04016779 | Adults | 200-600 mg daily | Statistically significant improvement in ADHD-RS-5 Total Score and CGI-S score vs. placebo. | [8][12] |

ADHD-RS-5: ADHD Rating Scale, 5th Edition; CGI-I: Clinical Global Impression-Improvement; CGI-S: Clinical Global Impression-Severity.

Experimental Protocols

Chemical Synthesis of Viloxazine Hydrochloride

Several methods for synthesizing Viloxazine have been described. A common route, outlined in U.S. patents, involves a multi-step process:[6][13][14]

-

Step 1: Epoxide Formation: 2-ethoxyphenol is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) and optionally a phase-transfer catalyst to produce the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

-

Step 2: Ring Formation: The epoxide intermediate is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base (e.g., sodium hydroxide). This initiates a ring-opening of the epoxide followed by an intramolecular cyclization to form the morpholine ring, yielding Viloxazine free base.

-

Step 3: Salt Formation and Purification: The Viloxazine free base is dissolved in a suitable solvent (e.g., isopropanol). Concentrated hydrochloric acid is added to form the hydrochloride salt. The final product, Viloxazine HCl, is then purified by recrystallization.

In Vitro Receptor Binding and Functional Assays

The pharmacological profile of Viloxazine was characterized using a series of in vitro assays:[11]

-

Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of Viloxazine for various neurotransmitter transporters (NET, SERT, DAT) and receptors, competitive binding assays were performed. This typically involves incubating cell membranes expressing the target of interest with a specific radiolabeled ligand and varying concentrations of Viloxazine. The concentration of Viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a Kᵢ value.

-

Functional Assays: To determine whether Viloxazine acts as an agonist or antagonist at specific receptors (e.g., 5-HT₂B, 5-HT₂C), functional assays are employed. These assays measure the cellular response following receptor activation. For example, agonist activity can be quantified by measuring the production of a second messenger (like inositol phosphate or calcium mobilization) after the application of Viloxazine to cells expressing the receptor. Antagonist activity is determined by the ability of Viloxazine to block the response induced by a known agonist.

In Vivo Microdialysis for Neurotransmitter Level Measurement

To assess the effect of Viloxazine on extracellular neurotransmitter levels in the brain, in vivo microdialysis studies were conducted in freely moving rats:[11][12]

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest, such as the prefrontal cortex (PFC).

-

Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the perfusate (dialysate). Samples of the dialysate are collected at regular intervals.

-

Drug Administration: After establishing a stable baseline of neurotransmitter levels, Viloxazine is administered to the animal (e.g., via intraperitoneal injection).

-

Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of norepinephrine, serotonin, and dopamine. The changes in these levels post-administration are then compared to the baseline.

Phase III Clinical Trial Design for ADHD

The efficacy and safety of Viloxazine ER for ADHD were established in randomized, double-blind, placebo-controlled, multi-center Phase III trials. The general protocol for these studies was as follows:[5][8]

-

Patient Population: Participants (children, adolescents, or adults) with a confirmed diagnosis of ADHD according to DSM-5 criteria and a minimum baseline score on a standardized ADHD rating scale (e.g., ADHD-RS-5) were enrolled. Key exclusion criteria included certain psychiatric comorbidities, cardiovascular disorders, and a history of seizures.[8]

-

Study Design: The trials typically consisted of a screening period, a titration period, and a maintenance treatment period.

-

Randomization: Eligible participants were randomly assigned to receive either once-daily Viloxazine ER at a specific dose (or one of several doses) or a matching placebo.

-

Dosing: Treatment was initiated at a low dose and gradually titrated up over several weeks to the target dose to optimize tolerability.

-

Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the ADHD-RS-5 total score at the end of the treatment period (typically 6-8 weeks). Secondary endpoints included the Clinical Global Impression-Improvement (CGI-I) score and measures of functional impairment.

-

Safety Assessments: Safety and tolerability were monitored throughout the study by recording adverse events, vital signs (including heart rate and blood pressure), and laboratory tests.

Visualizations

Development and Repurposing Timeline

Caption: A timeline of key milestones in the history of Viloxazine.

Proposed Mechanism of Action

Caption: Viloxazine's multimodal mechanism of action in the CNS.

General Workflow for a Phase III ADHD Clinical Trial

Caption: A typical workflow for a Phase III ADHD clinical trial.

References

- 1. Viloxazine - Wikipedia [en.wikipedia.org]

- 2. macsenlab.com [macsenlab.com]

- 3. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Viloxazine in the Management of CNS Disorders: A Historical Overview and Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Viloxazine: Pediatric First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 7. Viloxazine, a Non-stimulant Norepinephrine Reuptake Inhibitor, for the Treatment of Attention Deficit Hyperactivity Disorder: A 3 Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Viloxazine Hydrochloride? [synapse.patsnap.com]

- 10. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

Pharmacological Profile of Viloxazine Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viloxazine, a serotonin-norepinephrine modulating agent (SNMA), has a well-documented history as an antidepressant and has been repurposed as a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD).[1] As a chiral molecule, viloxazine exists as two enantiomers, (S)- and (R)-viloxazine. Emerging pharmacological data reveals a significant stereoselectivity in its primary mechanism of action. This technical guide provides a comprehensive overview of the pharmacological profile of viloxazine enantiomers, consolidating available quantitative data, outlining key experimental methodologies, and visualizing the underlying molecular pathways. The primary stereoselective activity resides in its potent inhibition of the norepinephrine transporter (NET), where the (S)-enantiomer is substantially more active than the (R)-enantiomer.[2] However, much of the broader pharmacological characterization, including interactions with serotonergic systems, has been performed on the racemic mixture. This document aims to delineate these profiles to aid researchers and professionals in drug development.

Pharmacodynamic Profile

The primary mechanism of action for viloxazine is the selective inhibition of the norepinephrine transporter (NET).[2] Additionally, it possesses modulating effects on specific serotonin receptors, contributing to its classification as an SNMA.[3]

Stereoselective Inhibition of the Norepinephrine Transporter (NET)

The most significant pharmacological difference between the viloxazine enantiomers lies in their affinity for and inhibition of the norepinephrine transporter.

-

Potency Difference: The norepinephrine uptake inhibitory activity resides predominantly in one of the two optical isomers.[4] The (S)-stereoisomer of viloxazine exhibits substantially greater potency as a norepinephrine reuptake inhibitor than the (R)-stereoisomer.[2] Sources report the (S)-isomer to be between five to ten times more pharmacologically active in this regard than the (R)-isomer.[2][5] This stereoselectivity is the cornerstone of viloxazine's primary therapeutic action.

Pharmacological Profile of Racemic Viloxazine

While NET inhibition is stereoselective, a broader characterization of viloxazine's interaction with other monoamine transporters and receptors has been conducted using the racemic mixture. These secondary activities, particularly at serotonin receptors, are believed to complement its primary mechanism. Viloxazine acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors.[6][7] It has a notably low affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT).[6][8]

Table 1: In Vitro Pharmacological Profile of Racemic Viloxazine

| Target | Assay Type | Value | Unit | Reference |

|---|---|---|---|---|

| Transporters | ||||

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 2300 | nM | [6][7] |

| Norepinephrine Transporter (NET) | Binding Affinity (KD) | 155 - 630 | nM | [8] |

| Norepinephrine Transporter (NET) | Inhibition (IC50) | 200 | nM | [3] |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | >10,000 | nM | [6] |

| Serotonin Transporter (SERT) | Binding Affinity (KD) | 17,300 | nM | [8] |

| Dopamine Transporter (DAT) | Binding Affinity (KD) | >100,000 | nM | [8] |

| Receptors | ||||

| Serotonin 5-HT2B | Binding Affinity (Ki) | 3,900 | nM | [8] |

| Serotonin 5-HT2B | Antagonism (IC50) | 27.0 | µM | [6] |

| Serotonin 5-HT2B | Antagonism (KB) | 4.2 | µM | [6] |

| Serotonin 5-HT2C | Binding Affinity (Ki) | 6,400 | nM | [8] |

| Serotonin 5-HT2C | Agonism (EC50) | 32.0 | µM | [6] |

| Serotonin 5-HT7 | Antagonism | Weak | - | [8] |

| Adrenergic α1B | Antagonism | Weak | - | [8] |

| Adrenergic β2 | Antagonism | Weak | - |[7] |

Signaling Pathways and Neurochemical Effects

The combination of NET inhibition and serotonin receptor modulation results in increased levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex (PFC).[6][7] The inhibition of NET by (S)-viloxazine blocks the reuptake of norepinephrine from the synaptic cleft. In the PFC, NET is also responsible for clearing dopamine; thus, its inhibition leads to an increase in both neurotransmitters. The antagonism of 5-HT2B receptors and agonism of 5-HT2C receptors by the viloxazine racemate are thought to modulate downstream GABAergic and glutamatergic pathways, ultimately contributing to an increase in synaptic serotonin.

Pharmacokinetic Profile

Pharmacokinetic data for the individual enantiomers of viloxazine are not extensively detailed in the literature. The following data pertains to the administration of racemic viloxazine in its extended-release (ER) formulation.

-

Metabolism: Viloxazine is primarily metabolized in the liver via the cytochrome P450 enzyme CYP2D6 to its major metabolite, 5-hydroxyviloxazine, which is then glucuronidated by UGT1A9 and UGT2B15.[3][9][10]

-

Drug Interactions: Viloxazine is a strong inhibitor of the CYP1A2 enzyme, indicating a potential for drug-drug interactions with substrates of this enzyme.[11]

Table 2: Pharmacokinetic Parameters of Racemic Viloxazine (ER Formulation)

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Bioavailability | ~88 | % | [3] |

| Time to Peak Plasma (Tmax) | ~5 | hours | [3][12] |

| Plasma Protein Binding | 76 - 82 | % | [12] |

| Elimination Half-Life (t1/2) | ~7 | hours | [12] |

| Primary Route of Elimination | Renal (as metabolites) | ~90% of dose | [12] |

| Major Metabolizing Enzymes | CYP2D6, UGT1A9, UGT2B15 | - | [3][9] |

| DDI Potential | Strong CYP1A2 Inhibitor | - |[11] |

Experimental Protocols

Characterization of the pharmacological profile of viloxazine and its enantiomers requires standard in vitro assays. The following sections detail generalized protocols for key experiments. A prerequisite for enantiomer-specific analysis is the effective chiral separation of the racemic mixture, typically achieved via chiral chromatography.

Protocol: Neurotransmitter Transporter Uptake Assay

This assay measures a compound's ability to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter analog into cells expressing the target transporter.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human norepinephrine transporter (hNET). Plate cells in 96- or 384-well microplates and grow to a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of the test compounds ((S)-viloxazine, (R)-viloxazine, and racemic viloxazine) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

Pre-incubation: Remove the culture medium from the cells. Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at 37°C. Include wells with vehicle only (total uptake) and wells with a known potent inhibitor like desipramine (non-specific uptake).

-

Substrate Addition: Add a solution containing the labeled substrate (e.g., [³H]-norepinephrine) to all wells.

-

Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination: Terminate the uptake process by rapidly washing the cells with ice-cold assay buffer to remove the extracellular substrate.

-

Quantification: Lyse the cells and measure the amount of substrate taken up using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor or transporter by measuring its ability to compete with a high-affinity radiolabeled ligand.

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line or tissue known to express the target of interest (e.g., hNET, 5-HT2B receptor).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-nisoxetine for NET), and varying concentrations of the unlabeled test compound (viloxazine enantiomers).

-

Control Wells:

-

Total Binding: Include wells with only membranes and radioligand.

-

Non-specific Binding (NSB): Include wells with membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the target sites.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding (Total Binding - NSB). Determine the IC50 of the test compound by plotting the percentage of specific binding against the log concentration of the compound. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Summary and Conclusion

The pharmacological profile of viloxazine is characterized by a distinct stereoselectivity at its primary target, the norepinephrine transporter. The (S)-enantiomer is significantly more potent as a NET inhibitor than the (R)-enantiomer, driving the core therapeutic effect of the drug. The broader pharmacology, including clinically relevant antagonism at 5-HT2B receptors and agonism at 5-HT2C receptors, has been characterized using the racemic mixture. This dual mechanism—potent, stereoselective NET inhibition complemented by serotonergic modulation—underpins its profile as a serotonin-norepinephrine modulating agent. For drug development professionals, understanding this enantiomeric difference is critical for optimizing therapeutic agents that target the noradrenergic system, while the effects of the racemate on the serotonergic system provide a basis for exploring polypharmacological approaches to treating complex neuropsychiatric disorders. Further studies isolating the full pharmacological and pharmacokinetic profiles of the individual (S)- and (R)-enantiomers would provide invaluable data for future drug design and development efforts.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]

- 4. Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 6. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Viloxazine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

Preclinical In Vivo Efficacy of Viloxazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical in vivo studies investigating the efficacy of Viloxazine. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Core Efficacy Data: Neurotransmitter Modulation

Viloxazine's primary mechanism of action involves the modulation of key neurotransmitters in brain regions implicated in various neurological and psychiatric disorders. Preclinical studies, predominantly in rodent models, have quantified these effects, providing a foundation for its clinical applications.

Efficacy in Models Relevant to Attention-Deficit/Hyperactivity Disorder (ADHD)

The most robust preclinical in vivo data for Viloxazine relates to its effects on neurotransmitter levels in brain regions associated with ADHD, such as the prefrontal cortex (PFC), nucleus accumbens (Acb), and amygdala (Amg).

Table 1: Peak Increase in Extracellular Neurotransmitter Levels in the Prefrontal Cortex (PFC) of Sprague-Dawley Rats Following Intraperitoneal (i.p.) Administration of Viloxazine

| Dose (mg/kg) | Norepinephrine (NE) % Increase (Mean ± SEM) | Dopamine (DA) % Increase (Mean ± SEM) | Serotonin (5-HT) % Increase (Mean ± SEM) |

| 3 | Significant Increase | - | - |

| 10 | Significant Increase | - | - |

| 30 | 365 ± 15 | 182 ± 10 | 302 ± 36 |

| 50 | 473 ± 35 | 241 ± 32 | 356 ± 49 |

Table 2: Peak Increase in Extracellular Neurotransmitter Levels in Other Brain Regions of Sprague-Dawley Rats Following 50 mg/kg i.p. Administration of Viloxazine

| Brain Region | Norepinephrine (NE) % Increase (Mean ± SEM) | Dopamine (DA) % Increase (Mean ± SEM) | Serotonin (5-HT) % Increase (Mean ± SEM) |

| Nucleus Accumbens (Acb) | 187 ± 28 | 186 ± 18 | 365 ± 48 |

| Amygdala (Amg) | 571 ± 82 | 254 ± 19 | 312 ± 15 |

Efficacy in Preclinical Models of Depression

Viloxazine was historically used as an antidepressant. Preclinical studies have utilized behavioral models to assess its antidepressant-like effects. The tail suspension test is a standard model where a reduction in immobility time is indicative of antidepressant efficacy.

Table 3: Effect of Viloxazine on Immobility Time in the Mouse Tail Suspension Test

| Dose (mg/kg, i.p.) | Outcome |

| Not Specified | Dose-related reduction of immobility |

| Not Specified | More efficient in reserpinized than in non-reserpinized mice |

Note: A 1985 study by Steru et al. reported a significant dose-related reduction in immobility with viloxazine, although specific quantitative data from the abstract is limited. Another study noted its efficacy as a noradrenergic drug in this test.

Efficacy in Preclinical Models of Narcolepsy

Preclinical in vivo efficacy data for Viloxazine in established animal models of narcolepsy, such as orexin/hypocretin knockout mice or narcoleptic canines, are limited in the publicly available literature. However, some studies in narcoleptic dogs have suggested that noradrenergic reuptake inhibitors can improve cataplexy[1]. Given Viloxazine's mechanism as a norepinephrine reuptake inhibitor, it was hypothesized to be efficacious[1]. Human studies have shown that Viloxazine can have an inhibitory effect on REM sleep and cataplexy[2].

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol outlines the methodology used in key preclinical studies to determine the effect of Viloxazine on extracellular neurotransmitter levels in the rat brain.

1. Animal Model:

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Animals are allowed to acclimatize to the housing facility for a minimum of 7 days prior to any experimental procedures.

2. Surgical Procedure:

-

Anesthesia: Rats are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

-

Stereotaxic Surgery: A guide cannula is stereotaxically implanted, targeting the desired brain region (e.g., prefrontal cortex, nucleus accumbens, or amygdala). Coordinates are determined based on a standard rat brain atlas.

-

Post-operative Care: Animals are allowed to recover from surgery for a specified period (e.g., 7 days) before the microdialysis experiment.

3. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Sampling: After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish basal neurotransmitter levels.

4. Drug Administration:

-

Route: Viloxazine is administered via intraperitoneal (i.p.) injection.

-

Dosing: Various doses are administered to different groups of animals to assess dose-dependent effects. A vehicle control group receives a saline injection.

5. Sample Collection and Analysis:

-

Post-dosing Sampling: Dialysate samples continue to be collected at regular intervals for a specified duration after drug administration.

-

Analysis: The concentrations of norepinephrine, dopamine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

6. Data Analysis:

-

Neurotransmitter levels are expressed as a percentage of the average baseline concentration for each animal.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses of Viloxazine with the vehicle control.

Tail Suspension Test for Antidepressant-like Activity

This protocol describes the methodology for assessing the antidepressant-like effects of Viloxazine in mice.

1. Animal Model:

-

Species: Male mice of a suitable strain.

-

Housing and Acclimatization: Standard housing and acclimatization procedures are followed as described above.

2. Experimental Procedure:

-

Drug Administration: Viloxazine is administered intraperitoneally (i.p.) at various doses. A control group receives a vehicle injection.

-

Suspension: After a specified pretreatment time (e.g., 30-60 minutes), the mouse is suspended by its tail from a horizontal bar using adhesive tape. The suspension point is typically 1-2 cm from the tip of the tail.

-

Observation Period: The mouse is suspended for a total of 6 minutes.

-

Scoring: The duration of immobility is recorded during the observation period. Immobility is defined as the absence of any movement except for minor respiratory movements. Scoring can be done manually by a trained observer or using an automated system.

3. Data Analysis:

-

The total time of immobility is calculated for each animal.

-

Statistical analysis (e.g., ANOVA) is used to compare the immobility times between the Viloxazine-treated groups and the control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

Viloxazine's Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Viloxazine, focusing on its interaction with serotonin receptors and the norepinephrine transporter.

Caption: Proposed mechanism of Viloxazine's action.

Experimental Workflow for In Vivo Microdialysis

The diagram below outlines the typical workflow for conducting in vivo microdialysis studies to assess the effects of Viloxazine on neurotransmitter levels.

Caption: Workflow for in vivo microdialysis studies.

Logical Relationship of Viloxazine's Multi-modal Action

This diagram illustrates the logical relationship between Viloxazine's molecular actions and its observed effects on neurotransmitter systems.

Caption: Viloxazine's multi-modal action on neurotransmitters.

References

Viloxazine's Molecular Landscape Beyond Norepinephrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viloxazine, a serotonin-norepinephrine modulating agent, has a well-established role as a norepinephrine transporter (NET) inhibitor. However, its pharmacological profile extends beyond this primary mechanism, engaging with specific serotonin receptors that contribute significantly to its therapeutic effects. This technical guide provides an in-depth exploration of Viloxazine's molecular targets beyond the NET, focusing on its interactions with the 5-HT2B and 5-HT2C serotonin receptors. We will delve into the quantitative pharmacology, detailed experimental methodologies used to elucidate these interactions, and the intricate signaling pathways that are modulated.

Quantitative Pharmacology of Viloxazine at Non-NET Targets

Viloxazine exhibits a distinct pattern of activity at key serotonin receptors, acting as an antagonist at the 5-HT2B receptor and an agonist at the 5-HT2C receptor.[1][2][3] The following tables summarize the quantitative data from various in vitro studies, providing a clear comparison of Viloxazine's binding affinities and functional potencies at these targets.

| Target Receptor | Parameter | Value (µM) | Reference |

| 5-HT2B | IC50 | 27.0 | [1] |

| KB | 4.2 | [1] | |

| Ki | 6.4 | [4][5] | |

| 5-HT2C | EC50 | 32.0 | [1] |

| Ki | 3.9 | [4][5] | |

| 5-HT7 | Antagonistic Activity | 52% inhibition at 100 µM | [1] |

| α1B-Adrenergic | Ki | Weak Affinity | [4] |

| β2-Adrenergic | Ki | Weak Affinity | [4] |

| SERT | Ki | 17.3 | [4][5] |

| IC50 | 257 | [1] | |

| NET | Ki | 0.63 | [2][5] |

| IC50 | 0.26 | [1][5] |

Table 1: Summary of Viloxazine's In Vitro Pharmacological Data at Various Receptors and Transporters.

Experimental Protocols: Elucidating Viloxazine's Molecular Interactions

The characterization of Viloxazine's activity at its non-NET targets relies on a suite of established in vitro experimental protocols. These assays are crucial for determining binding affinity, functional agonism or antagonism, and the downstream cellular consequences of these interactions.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7][8] These assays typically involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the receptor of interest, in the presence and absence of the unlabeled test compound (Viloxazine).

Experimental Workflow: Radioligand Binding Assay

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. reprocell.com [reprocell.com]

- 3. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of Viloxazine: A Technical Guide to the Potency and Activity of its (S) and (R) Enantiomers

For Immediate Release

ROCKVILLE, MD – December 8, 2025 – A comprehensive analysis of the stereoisomers of viloxazine reveals a significant difference in the pharmacological potency and activity between its (S) and (R) enantiomers. This technical guide provides an in-depth comparison for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Viloxazine, a selective norepinephrine reuptake inhibitor (NRI), has been repurposed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1] While the racemic mixture has been studied extensively, the distinct contributions of its constituent enantiomers, (S)-viloxazine and (R)-viloxazine, are critical for a complete understanding of its mechanism of action and therapeutic potential.

Core Findings: (S)-Viloxazine Demonstrates Superior Potency

The primary pharmacological activity of viloxazine resides predominantly in the (S)-enantiomer. Research indicates that (S)-viloxazine is approximately 10 times more potent than the (R)-enantiomer at inhibiting the reuptake of norepinephrine.[1][2] This stereospecificity is a crucial factor in the overall efficacy of the drug.

Quantitative Analysis of Potency

The following tables summarize the available quantitative data for racemic viloxazine and highlight the reported differential potency of its enantiomers. While specific binding affinity (Ki) and IC50 values for the individual enantiomers are not consistently reported in publicly available literature, the relative potency provides a clear direction for understanding their contributions.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition of Racemic Viloxazine

| Target | Parameter | Value (nM) | Reference |

| Norepinephrine Transporter (NET) | Ki | 630 | [2] |

| Norepinephrine Transporter (NET) | IC50 | 260 | [3] |

| Serotonin Transporter (SERT) | Ki | >10,000 | [3] |

| Serotonin Transporter (SERT) | IC50 | 257,000 | [3] |

| Dopamine Transporter (DAT) | KD | >100,000 | [3] |

Table 2: Serotonin Receptor Binding and Functional Activity of Racemic Viloxazine

| Target | Parameter | Value (µM) | Activity | Reference |

| 5-HT2B Receptor | IC50 | 27.0 | Antagonist | [3] |

| 5-HT2B Receptor | KB | 4.2 | Antagonist | [3] |

| 5-HT2C Receptor | EC50 | 32.0 | Agonist | [3] |

| 5-HT7 Receptor | - | - | Weak Antagonist | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

References

A Comparative Neurochemical Analysis of Viloxazine and Amphetamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the neurochemical properties of viloxazine and amphetamines, two pharmacologically distinct classes of drugs used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD). While both drug classes modulate central monoaminergic systems, their mechanisms of action, receptor interaction profiles, and downstream signaling effects differ significantly. This document details these differences through a comprehensive review of their binding affinities, functional activities at key molecular targets, and their impact on extracellular neurotransmitter levels. Detailed experimental methodologies for the cited research are provided, along with visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their distinct neuropharmacological profiles.

Introduction

The pathophysiology of ADHD is largely attributed to the dysregulation of dopamine (DA) and norepinephrine (NE) neurotransmission in cortical and subcortical brain regions.[1] Pharmacological interventions for ADHD primarily aim to augment the signaling of these catecholamines. Amphetamines, classic psychostimulants, have been a cornerstone of ADHD treatment for decades.[2] More recently, non-stimulant options like viloxazine have emerged, offering a different therapeutic approach.[1][2] Understanding the nuanced neurochemical differences between these agents is critical for researchers, scientists, and drug development professionals in the pursuit of more targeted and effective ADHD therapies.

Viloxazine, historically used as an antidepressant, is a selective norepinephrine reuptake inhibitor (NRI) that has been repurposed for the treatment of ADHD.[3][4] Recent research has unveiled a more complex pharmacological profile, revealing its activity as a serotonin 5-HT2B receptor antagonist and a 5-HT2C receptor agonist.[3][4][5] In contrast, amphetamines are potent central nervous system stimulants that primarily act as releasing agents of dopamine and norepinephrine.[6][7] Their mechanism involves interaction with the vesicular monoamine transporter 2 (VMAT2) and the trace amine-associated receptor 1 (TAAR1), leading to a robust increase in synaptic catecholamine levels.[8][9]

This guide will systematically compare the neurochemical properties of viloxazine and amphetamines, presenting quantitative data in a clear, tabular format. Detailed experimental protocols for the key assays used to characterize these compounds are provided to aid in the replication and extension of these findings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework.

Comparative Neurochemical Profiles

The distinct clinical effects of viloxazine and amphetamines stem from their differential interactions with key molecular targets within the central nervous system. This section summarizes their binding affinities and functional potencies at monoamine transporters and other relevant receptors.

Monoamine Transporter Interactions

Both viloxazine and amphetamines modulate monoaminergic neurotransmission by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). However, their potencies and mechanisms of action at these transporters are markedly different.

Table 1: Comparative Binding Affinities (Ki, nM) of Viloxazine and d-Amphetamine at Monoamine Transporters

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | Reference(s) |

| Viloxazine | >100,000 | 155 - 630 | 17,300 | [3] |

| d-Amphetamine | 640 | 70 - 100 | 38,000 | [10] |

Table 2: Comparative Functional Potencies (IC50, nM) of Viloxazine and d-Amphetamine for Monoamine Transporter Inhibition

| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Reference(s) |

| Viloxazine | Not Determined (>100 µM) | 260 | 257,000 | [5][11] |

| d-Amphetamine | ~34 | ~39 | ~3800 | [10] |

Viloxazine exhibits a clear selectivity for the norepinephrine transporter, with significantly weaker affinity for both the dopamine and serotonin transporters.[3] In contrast, d-amphetamine demonstrates high affinity for both NET and DAT, with substantially lower affinity for SERT.[10]

Serotonin Receptor Interactions of Viloxazine

A key differentiator for viloxazine is its activity at specific serotonin receptors, a property not prominently shared by amphetamines at clinically relevant concentrations.[3][5]

Table 3: Functional Activity of Viloxazine at Serotonin 5-HT2B and 5-HT2C Receptors

| Receptor | Functional Activity | IC50 / EC50 (µM) | Reference(s) |

| 5-HT2B | Antagonist | 27.0 | [3][11] |

| 5-HT2C | Agonist | 32.0 | [3][11] |

Viloxazine's antagonism of the 5-HT2B receptor and agonism of the 5-HT2C receptor contribute to its unique neurochemical profile and may play a role in its therapeutic effects in ADHD.[3][4][5]

Amphetamine's Unique Mechanisms: VMAT2 and TAAR1

Amphetamines' primary mechanism as monoamine releasers is mediated through their interaction with VMAT2 and TAAR1.[8][9]

Table 4: Functional Activity of d-Amphetamine at VMAT2 and TAAR1

| Target | Functional Activity | Ki / EC50 (µM) | Reference(s) |

| VMAT2 | Substrate/Inhibitor | ~2 | [6] |

| TAAR1 | Agonist | ~0.89 - 4.44 | [1][7] |

d-Amphetamine acts as a substrate for VMAT2, leading to the redistribution of vesicular monoamines into the cytoplasm.[6] It is also a potent agonist at TAAR1, an intracellular G-protein coupled receptor that, when activated, triggers a signaling cascade that results in the non-vesicular release of dopamine via reverse transport through the DAT.[1][7]

Effects on Extracellular Neurotransmitter Levels

The differential interactions of viloxazine and amphetamines with their molecular targets translate to distinct effects on the extracellular concentrations of monoamine neurotransmitters in key brain regions.

Viloxazine

In vivo microdialysis studies in rats have shown that viloxazine administration leads to a significant increase in the extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex (PFC).[3][5][12] The increase in dopamine in the PFC is thought to be a consequence of the high expression and primary role of NET in dopamine reuptake in this brain region.[1] The elevation of serotonin is a unique feature of viloxazine compared to other NRIs and is likely mediated by its actions on 5-HT2B and 5-HT2C receptors.[3][5]

Amphetamines

Amphetamines produce a rapid and robust increase in extracellular dopamine and norepinephrine levels in various brain regions, including the striatum and prefrontal cortex.[11][13] This effect is substantially more pronounced than that observed with reuptake inhibitors alone, due to their primary mechanism as monoamine releasers.[14] The effect of amphetamines on serotonin release is generally less potent compared to their effects on catecholamines.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by viloxazine and amphetamines, as well as the general workflows for the experimental techniques used to characterize their neurochemical properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Therapeutic potential of monoamine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Viloxazine Increases Extracellular Concentrations of Norepinephrine, Dopamine, and Serotonin in the Rat Prefrontal Cortex at Doses Relevant for the Treatment of Attention-Deficit/Hyperactivity Disorder | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Viloxazine Hydrochloride Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis and purification of viloxazine hydrochloride, a selective norepinephrine reuptake inhibitor. The following protocols are based on established methods and offer guidance on achieving high purity and yield.

Synthesis of Viloxazine Hydrochloride

Two primary synthetic routes for viloxazine hydrochloride are outlined below. Method A proceeds via a 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate and subsequent reaction with 2-aminoethyl hydrogen sulfate. Method B utilizes a benzyl-protected intermediate followed by debenzylation.

Method A: From 2-Ethoxyphenol and 2-Aminoethyl Hydrogen Sulfate

This is a widely utilized method for the synthesis of viloxazine.[1][2][3]

Workflow Diagram: Synthesis Method A

Caption: Synthesis of Viloxazine HCl via an Epoxide Intermediate.

Experimental Protocol: Method A

Step 1: Synthesis of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate)

-

To a stirred solution of 2-ethoxyphenol (1.0 eq) in a suitable organic solvent, add potassium carbonate (K₂CO₃) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄).[1]

-

Add epichlorohydrin (excess) to the mixture.[1]

-

Heat the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This intermediate can often be used in the next step without further purification.[1] A nearly quantitative yield is expected for this step.[1]

Step 2: Synthesis of Viloxazine Free Base

-

Prepare a solution of a strong base, such as potassium hydroxide (KOH), in a suitable solvent.[2]

-

Add 2-aminoethyl hydrogen sulfate to the basic solution.[1][2]

-

Add the 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate from Step 1 to the reaction mixture.[1]

-

Heat the mixture and stir for several hours until the reaction is complete.[2] The reaction involves the ring-opening of the epoxide followed by cyclization to form the morpholine ring.[1]

-

After cooling, extract the viloxazine free base into an organic solvent like methyl tert-butyl ether (MTBE).[2]

-

Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude viloxazine free base. The reported yield for this step is approximately 40%.[1]

Step 3: Formation of Viloxazine Hydrochloride

-

Dissolve the crude viloxazine free base in a suitable solvent such as isopropanol.[4]

-

Slowly add concentrated hydrochloric acid (HCl) to the solution while stirring.[1]

-

Viloxazine hydrochloride will precipitate out of the solution.

-

Cool the mixture to enhance precipitation and then collect the solid by filtration.

-

Wash the collected solid with a cold solvent (e.g., ethyl acetate) and dry under vacuum to obtain crude viloxazine hydrochloride.[4]

Method B: Via N-Benzyl Viloxazine Intermediate

This alternative route involves the use of a benzyl protecting group, which is removed in the final step by catalytic hydrogenation.[5][6]

Workflow Diagram: Synthesis Method B

Caption: Synthesis of Viloxazine HCl via a Benzyl-Protected Intermediate.

Experimental Protocol: Method B

Step 1: Synthesis of N-Benzyl Viloxazine Intermediate

-

React 1-(2-ethoxyphenoxy)-2,3-epoxypropane with benzylamine.[5]

-

The resulting amino alcohol is then treated with chloroacetyl chloride to form a morpholinone intermediate.[5]

-

Reduce the morpholinone using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield N-benzyl viloxazine.[5]

Step 2: Debenzylation to Viloxazine Free Base

-

Dissolve the N-benzyl viloxazine intermediate in a suitable solvent such as a mixture of ethanol and 1 M aqueous HCl.[7]

-

Add a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd/C).[7]

-

Subject the mixture to hydrogenation (H₂ gas) until the debenzylation is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain viloxazine. A high yield of around 96% has been reported for this hydrogenation step.[7]

Step 3: Formation of Viloxazine Hydrochloride

-

Follow the same procedure as described in Method A, Step 3.

Purification of Viloxazine Hydrochloride

Purification is crucial to remove process-related impurities and achieve the desired pharmaceutical-grade quality.[2] Common impurities can include starting materials like epichlorohydrin and 1-(2-ethoxyphenoxy)-2,3-epoxypropane, as well as byproducts from the reaction.[2]

Method 1: Recrystallization

Recrystallization is a standard method for purifying crude viloxazine hydrochloride.

Workflow Diagram: Recrystallization

Caption: General Workflow for Recrystallization of Viloxazine HCl.

Experimental Protocol: Recrystallization

-

Dissolve the crude viloxazine hydrochloride in a mixture of isopropanol and water by heating to approximately 70-75°C.[8]

-

Stir the solution for about 30 minutes and then filter it while hot to remove any insoluble impurities.[8]

-

To the hot filtrate, add ethyl acetate at a temperature of 60-65°C.[8]

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold solvent mixture (e.g., isopropanol/ethyl acetate) and dry them under vacuum at 50-55°C.[8] This method can yield viloxazine hydrochloride with a purity greater than 98%.[8]

Method 2: Purification via Free Base-Salt Interconversion

This cyclic process can be repeated to achieve very high purity by removing different types of impurities in the aqueous and organic phases.[2]

Experimental Protocol: Free Base-Salt Interconversion

-

Dissolve the crude viloxazine hydrochloride in water.

-

Add a base (e.g., NaOH solution) to raise the pH and convert the salt to the viloxazine free base, which will precipitate or can be extracted.[2]

-

Extract the viloxazine free base into an organic solvent such as methyl tert-butyl ether (MTBE).[2]

-

Wash the organic layer with water to remove any water-soluble impurities.

-

Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and then convert the free base back to the hydrochloride salt by adding a solution of HCl in a suitable solvent.[2]

-

Collect the precipitated pure viloxazine hydrochloride by filtration, wash with a cold solvent, and dry. This cycle can be repeated until the desired purity is achieved.[2]

Data Summary

The following tables summarize the reported yields and purities for the different synthesis and purification methods.

Table 1: Synthesis Yields and Purity

| Synthesis Step | Method | Reagents | Reported Yield | Final Purity (after HCl salt formation) | Reference |

| Epoxide Formation | A | 2-Ethoxyphenol, Epichlorohydrin, K₂CO₃, n-Bu₄NHSO₄ | Nearly Quantitative | - | [1] |

| Viloxazine Formation | A | Epoxide, 2-Aminoethyl hydrogen sulfate, KOH | 40% | 99% (after recrystallization) | [1] |

| Debenzylation | B | N-Benzyl Viloxazine, Pd/C, H₂ | 96% | - | [7] |

Table 2: Purification Method Efficacy

| Purification Method | Solvents/Reagents | Initial Purity | Final Purity | Reference |

| Recrystallization | Isopropanol, Water, Ethyl Acetate | - | > 98% | [8] |

| Recrystallization | Isopropanol, Aqueous HCl, Ethyl Acetate | - | 99% | [1] |

| Free Base-Salt Interconversion | Water, NaOH, MTBE, HCl | - | Substantially pure, low ppm levels of impurities | [2] |

References

- 1. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 3. WO2011130194A2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 4. CA2992219A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 5. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 6. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 7. Synthesis routes of Viloxazine Hydrochloride [benchchem.com]

- 8. WO2023248154A1 - Process for the preparation of viloxazine hydrochloride - Google Patents [patents.google.com]

Application Note: Quantification of Viloxazine in Human Plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Viloxazine in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of Viloxazine. The method employs a simple and efficient sample preparation technique followed by chromatographic separation and UV or fluorescence detection, demonstrating good accuracy, precision, and sensitivity.

Introduction

Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2] Accurate quantification of Viloxazine in biological matrices such as plasma is crucial for pharmacokinetic studies, which inform dosing regimens and regulatory submissions. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reliability.[1][3][4] This document provides a comprehensive protocol for the analysis of Viloxazine in human plasma, including sample preparation, detailed chromatographic conditions, and method validation parameters.

Experimental

Materials and Reagents

-

Viloxazine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Triethylamine (TEA)

-

Orthophosphoric acid (OPA)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Water (HPLC grade or Milli-Q)

-

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Fluorescence detector is suitable for this method. The following tables summarize the key instrumental parameters.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 (UV Detection) | Condition 2 (Fluorescence Detection) |

| HPLC Column | X-Bridge Phenyl, 250 x 4.6 mm, 5 µm[1] or C18, 250 mm x 4.6 mm, 5 µm | Reversed-phase column (e.g., C18 or Phenyl) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (60:40 v/v)[1] | Acetonitrile / Phosphate Buffer |

| Flow Rate | 1.0 mL/min[1][4] | 1.0 mL/min |

| Injection Volume | 10 - 20 µL | 20 - 50 µL |

| Column Temperature | Ambient or 30°C[4] | Ambient |

| Detector | PDA or UV/Vis Detector | Fluorescence Detector |

| Detection Wavelength | 221 nm[1] | Excitation: 220 nm, Emission: 295 nm |

| Run Time | ~10 minutes | ~10 minutes |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Viloxazine reference standard and dissolve in a 100 mL volumetric flask with methanol or a suitable diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 25 ng/mL to 2000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 75, 750, and 1500 ng/mL) by spiking drug-free human plasma with the appropriate amount of Viloxazine standard solution.

Sample Preparation Protocol: Protein Precipitation (PPT)

Protein precipitation is a straightforward and effective method for extracting Viloxazine from plasma samples.

-

Aliquot Plasma: Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard (Optional): If an internal standard is used, add the appropriate volume of the internal standard working solution to each tube.

-

Precipitate Proteins: Add 600 µL of ice-cold acetonitrile to each tube.

-

Vortex: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the clear supernatant to a clean tube.

-

Evaporate (Optional): For increased concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject: Inject the prepared sample into the HPLC system.

Method Validation Summary

The analytical method was validated according to ICH guidelines.[1] The results demonstrate the method's suitability for the intended purpose.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 25 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.999[1] |

| Limit of Detection (LOD) | ~10 ng/mL (UV), ~5 ng/mL (Fluorescence) |

| Limit of Quantification (LOQ) | 25 ng/mL[3] |

| Accuracy (% Recovery) | 98.2% - 101.5%[1] |

| Precision (% RSD) | < 15% |

| Specificity | No interference from endogenous plasma components. |

| Viloxazine Retention Time | ~3.8 minutes (Conditions may vary)[5] |

Diagrams

Experimental Workflow

The overall workflow for the quantification of Viloxazine in plasma is depicted below.

Caption: Workflow for Viloxazine quantification in plasma.

Conclusion

The described RP-HPLC method provides a reliable, sensitive, and accurate means for the quantification of Viloxazine in human plasma. The simple protein precipitation sample preparation procedure and the specified chromatographic conditions allow for efficient sample throughput, making this method highly suitable for routine analysis in a research or clinical setting. The method meets the standard criteria for bioanalytical method validation, ensuring the integrity of the generated data.

References

Application Notes & Protocols for the Development of a Stable Extended-Release Viloxazine Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of a stable, extended-release oral formulation of Viloxazine. The protocols outlined below are based on established pharmaceutical principles and publicly available information on Viloxazine and extended-release technologies.

Introduction to Extended-Release Viloxazine

Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) with additional antagonist activity at the serotonin 5-HT2B receptor and agonist activity at the 5-HT2C receptor.[1][2] An extended-release (ER) formulation allows for once-daily dosing, which can improve patient compliance and provide a more consistent plasma concentration profile.[3] The development of a stable and effective ER Viloxazine formulation requires careful consideration of the drug's physicochemical properties, the selection of appropriate excipients, and a well-controlled manufacturing process.